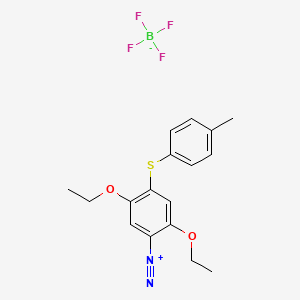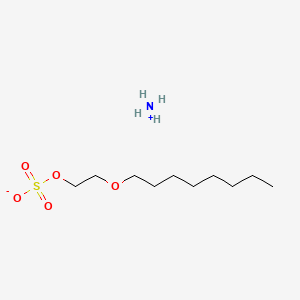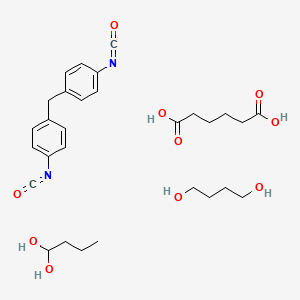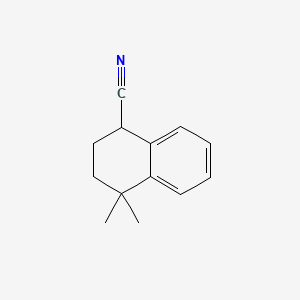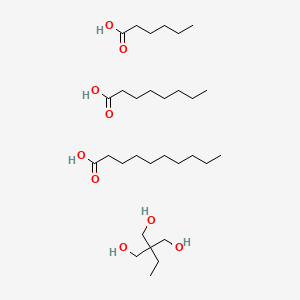![molecular formula C11H13Cl2NO3 B1617919 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol CAS No. 218144-82-2](/img/structure/B1617919.png)
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol
説明
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydroxylamines, which are known for their antioxidant and anti-inflammatory properties. DCP-LA has been shown to have a wide range of biological activities, including neuroprotective, anti-cancer, and immunomodulatory effects.
作用機序
The mechanism of action of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is not fully understood. However, it is believed that this compound exerts its biological effects by acting as an antioxidant and modulating various signaling pathways. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can protect neurons from oxidative stress and excitotoxicity. This compound has also been shown to inhibit the growth of cancer cells and enhance the immune response in animal models. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol is its ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of 2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol. One area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the study of this compound in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
科学的研究の応用
2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has neuroprotective effects against oxidative stress and excitotoxicity. This compound has also been shown to inhibit the growth of cancer cells and enhance the immune response in animal models. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(5-15,6-16)14-4-7-2-8(12)3-9(13)10(7)17/h2-4,15-17H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGZQTUNKSDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N=CC1=C(C(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425687 | |
| Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218144-82-2 | |
| Record name | 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)





